

An In-depth Technical Guide to 4-Bromo-2,3-dimethylphenol

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Compound of Interest

Compound Name: 4-Bromo-2,3-dimethylphenol

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,3-dimethylphenol is a halogenated aromatic organic compound. As a substituted phenol, its chemical properties and potential biological activities are of interest to researchers in various fields, including synthetic organic chemistry, materials science, and drug discovery. The presence of a bromine atom and two methyl groups on the phenol ring influences its reactivity, lipophilicity, and potential for intermolecular interactions. This technical guide provides a comprehensive overview of the available data on **4-Bromo-2,3-dimethylphenol**, including its chemical identity, physicochemical properties, and relevant experimental protocols.

Chemical Identity

The unambiguous identification of a chemical compound is crucial for research and development. The following section details the IUPAC name and known synonyms for **4-Bromo-2,3-dimethylphenol**.

IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is **4-bromo-2,3-dimethylphenol**^[1].

Synonyms

A variety of synonyms are used in literature and commercial listings to refer to **4-Bromo-2,3-dimethylphenol**. These include:

- Phenol, 4-bromo-2,3-dimethyl-[1]
- 4-bromo-2,3-dimethyl-phenol[1]
- NSC 1549
- 1-Hydroxy-4-bromo-2,3-dimethylbenzene
- 2,3-Dimethyl-4-bromophenol

Physicochemical Properties

Understanding the physicochemical properties of **4-Bromo-2,3-dimethylphenol** is essential for its handling, application in experimental setups, and for predicting its behavior in various systems. The following table summarizes the available quantitative data.

Property	Value	Source
Molecular Formula	C ₈ H ₉ BrO	[1][2]
Molecular Weight	201.06 g/mol	[1][2]
CAS Number	22802-37-5	[2]
Appearance	Solid	[3]
Boiling Point	265.902 °C at 760 mmHg (Predicted)	[2]
Density	1.472 g/cm ³ (Predicted)	[2]
XlogP	2.3	[1]
Storage Temperature	Room Temperature (in a dry, sealed container)	[3]

Note: Some of the physicochemical data, such as the boiling point and density, are predicted values and should be considered as estimates. Experimental verification is recommended for

precise applications.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for scientific research. This section provides a protocol for the synthesis of **4-Bromo-2,3-dimethylphenol**.

Synthesis of 4-Bromo-2,3-dimethylphenol

This protocol describes the regioselective bromination of 2,3-dimethylphenol to yield **4-Bromo-2,3-dimethylphenol**. The hydroxyl group of the starting material is a strong ortho-, para-director, and the para-position is sterically favored, leading to the desired product^[4].

Materials:

- 2,3-Dimethylphenol
- Dichloromethane (CH_2Cl_2)
- Bromine (Br_2)
- Saturated aqueous sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Round-bottom flask
- Stirring apparatus
- Dropping funnel
- Separatory funnel

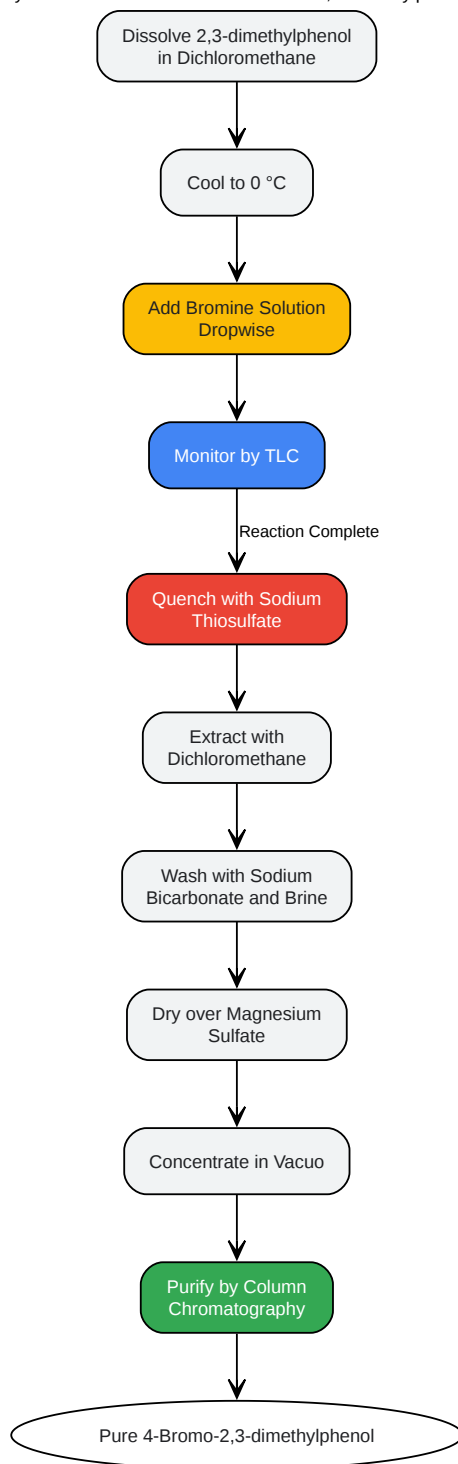
- Rotary evaporator
- Chromatography column and accessories
- Thin Layer Chromatography (TLC) plates and chamber

Procedure:

- Dissolve 2,3-dimethylphenol in dichloromethane in a round-bottom flask and cool the solution to 0 °C in an ice bath.
- Slowly add a solution of bromine in dichloromethane dropwise to the stirred reaction mixture.
- Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to neutralize any unreacted bromine.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
- Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purify the crude product by column chromatography on silica gel to obtain pure **4-Bromo-2,3-dimethylphenol**^[4].

Logical Workflow for Synthesis and Purification:

Synthesis and Purification of 4-Bromo-2,3-dimethylphenol

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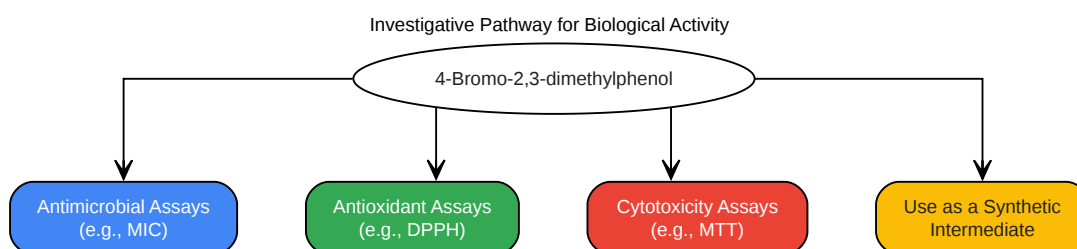
Caption: Workflow for the synthesis and purification of **4-Bromo-2,3-dimethylphenol**.

Potential Applications and Biological Activity (Inferred from Related Compounds)

Direct experimental data on the biological activity and applications of **4-Bromo-2,3-dimethylphenol** are limited in publicly available literature. However, the structural features of this molecule, namely the brominated phenol moiety, are present in compounds with known biological activities. Researchers may consider the following as potential areas of investigation for **4-Bromo-2,3-dimethylphenol**.

- **Antimicrobial Activity:** Phenolic compounds, and particularly halogenated phenols, are known for their antimicrobial properties. The bromine atom can enhance this activity.
- **Antioxidant Activity:** The phenolic hydroxyl group suggests potential for radical scavenging and antioxidant effects.
- **Intermediate in Organic Synthesis:** Substituted phenols are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. For instance, **4-Bromo-2,3-dimethylphenol** can be a precursor for further functionalization, such as nitration to form 4-Bromo-2,3-dimethyl-6-nitrophenol[4].

Proposed Investigative Pathway for Biological Activity:



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Caption: Potential areas of investigation for **4-Bromo-2,3-dimethylphenol**.

Conclusion

4-Bromo-2,3-dimethylphenol is a readily synthesizable substituted phenol with potential for further investigation. While comprehensive data on its biological activity and applications are not yet available, its structural similarity to other biologically active brominated phenols suggests that it could be a valuable compound for researchers in drug discovery and materials science. The provided synthesis protocol offers a clear pathway to obtain this molecule for further study. Future research should focus on experimentally determining its physicochemical properties and exploring its potential in various biological and chemical assays.

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